3-Fluorocyclopentane-1-sulfonyl chloride
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Overview
Description
3-Fluorocyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclopentane-1-sulfonyl chloride typically involves the reaction of cyclopentane derivatives with fluorinating agents and sulfonyl chlorides. One common method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for the efficient conversion of disulfides and thiols to their corresponding sulfonyl chlorides under controlled conditions.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often employs continuous flow protocols. These methods offer improved control over reaction parameters and enhance the safety of the process by avoiding thermal runaway . The use of continuous flow reactors allows for high space-time yields and efficient production of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions are commonly used nucleophiles.
Electrophilic Reagents: Chlorine, bromine, sulfuric acid, and hypochlorous acid are typical electrophiles used in these reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonyl Hydrazides: Formed by the reaction with hydrazine.
Scientific Research Applications
3-Fluorocyclopentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.
Drug Discovery: It serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Materials Science: The compound is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl group (SO2) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming stable products such as sulfonamides and sulfonates . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.
2-Fluorocyclopentane-1-sulfonyl Chloride: A closely related compound with a fluorine atom in a different position on the cyclopentane ring.
Uniqueness
3-Fluorocyclopentane-1-sulfonyl chloride is unique due to its specific structural configuration, which influences its reactivity and the types of products it forms. The position of the fluorine atom on the cyclopentane ring can affect the compound’s stability and reactivity compared to other sulfonyl chlorides .
Properties
CAS No. |
1309433-76-8 |
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Molecular Formula |
C5H8ClFO2S |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-fluorocyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-2-1-4(7)3-5/h4-5H,1-3H2 |
InChI Key |
SKSMWASLDSBCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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